3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
CAS No.: 2091494-76-5
Cat. No.: VC7250534
Molecular Formula: C12H11NO2
Molecular Weight: 201.225
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2091494-76-5 |
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Molecular Formula | C12H11NO2 |
Molecular Weight | 201.225 |
IUPAC Name | 3-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C12H11NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15) |
Standard InChI Key | QXORJYQIJUIMIT-UHFFFAOYSA-N |
SMILES | CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is 3-methyl-5-phenyl-1H-pyrrole-2-carboxylic acid, reflecting its substitution pattern on the pyrrole ring . Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol . The compound’s structure is defined by:
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A pyrrole core (C₄H₄N) serving as the aromatic backbone.
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A methyl group (-CH₃) at the 3-position.
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A phenyl ring (-C₆H₅) at the 5-position.
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A carboxylic acid group (-COOH) at the 2-position.
Structural Depiction and Stereochemical Features
The SMILES notation for the compound is CC1=C(NC(=C1)C2=CC=CC=C2)C(=O)O, which encodes the connectivity of atoms . The InChIKey QXORJYQIJUIMIT-UHFFFAOYSA-N provides a unique identifier for its stereochemical and tautomeric properties . The planar pyrrole ring allows for π-π interactions with aromatic systems, while the carboxylic acid group enhances hydrogen-bonding potential.
Table 1: Key Identifiers and Structural Data
Physico-Chemical Properties
Computed and Experimental Properties
PubChem’s computational data provide insights into the compound’s behavior:
Table 2: Physico-Chemical Properties
The XLogP3-AA value of 2.6 suggests moderate lipophilicity, suitable for penetrating biological membranes. The topological polar surface area (63.3 Ų) indicates potential solubility in polar solvents like water or ethanol, though experimental validation is needed.
Spectral Characteristics
While experimental NMR or IR data are unavailable, analogous pyrrole-carboxylic acids exhibit:
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¹H NMR: Resonances at δ 6.5–7.5 ppm (aromatic protons), δ 2.0–2.5 ppm (methyl groups).
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IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (O-H) .
Supplier | Catalog Number | Purity Grade |
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AKOS037649056 | AKOS037649056 | Research-grade |
SB62026 | SB62026 | Laboratory-grade |
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